molecular formula C14H13N B1597416 3-Ethylcarbazole CAS No. 5599-49-5

3-Ethylcarbazole

Cat. No. B1597416
CAS RN: 5599-49-5
M. Wt: 195.26 g/mol
InChI Key: MLTJHZTUKWUPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylcarbazole is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline powder that has a strong odor and is insoluble in water. It is commonly used in the field of organic chemistry due to its unique properties, such as its high thermal stability and its ability to form stable complexes with metal ions.

Scientific Research Applications

  • Synthesis and Chemical Reactivity :

    • 3-Amino-9-ethylcarbazole is a versatile compound with unique electronic properties and serves as a significant building block in synthetic, pharmaceutical, and material chemistry. Its unique reactivity due to the amino group at position 3 enables a variety of reactions, making it a valuable compound in chemical synthesis (Bondock, Alqahtani, & Fouda, 2019).
  • Catalytic Applications :

    • In a study on the hydrodesulfurization of 4,6-diethyldibenzothiophene, 3-ethylcarbazole demonstrated significant adsorptivity, affecting the reaction rate and catalyst surface interactions. This highlights its potential role in catalysis and the study of poisoning effects on catalysts (Ho & Nguyen, 2004).
  • Hydrogen Storage :

    • N-Ethylcarbazole is a promising liquid organic hydrogen carrier. Studies have shown its capability for hydrogenation and dehydrogenation at moderate temperatures, making it an important material for hydrogen storage applications (Yang et al., 2014).
  • Optical and Electronic Applications :

    • Carbazole complexes exhibit significant non-linear optical properties. Studies have shown that chromium complexation with carbazole can tune these properties, making it suitable for optical applications (Che et al., 2006).
  • Polymer and Material Science :

    • The study of poly(3,6-diamino-9-ethylcarbazole) reveals its use in the creation of molecularly imprinted polymer sensors, offering ultra-sensitive detection of specific biological compounds, demonstrating its potential in biosensor technology (Liu et al., 2018).
  • Analytical Chemistry Applications :

    • 3-Amino-9-ethylcarbazole has been used in derivatization methods for monosaccharide analysis, showing potential for detailed sugar composition analysis in various substances (Zhang, Huang, & Wang, 2007).

properties

IUPAC Name

3-ethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMRXHOKZAERIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcarbazole

CAS RN

5599-49-5
Record name 5599-49-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylcarbazole
Reactant of Route 2
Reactant of Route 2
3-Ethylcarbazole
Reactant of Route 3
Reactant of Route 3
3-Ethylcarbazole
Reactant of Route 4
Reactant of Route 4
3-Ethylcarbazole
Reactant of Route 5
Reactant of Route 5
3-Ethylcarbazole
Reactant of Route 6
Reactant of Route 6
3-Ethylcarbazole

Citations

For This Compound
123
Citations
E Asker, J Masnovi - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
… Di(3-ethylcarbazol-9-yl)methane (D1-9) was prepared through the reaction between dibromomethane and potassium salt of 3-ethylcarbazole according to the literature [22]. 1,2-Di(9-…
Number of citations: 11 www.sciencedirect.com
TC Ho, D Nguyen - Journal of Catalysis, 2004 - Elsevier
… This study aims to gain a quantitative understanding of the poisoning effect of 3-ethylcarbazole (3ECBZ) on the hydrodesulfurization (HDS) of 4,6-diethyldibenzothiophene (46DEDBT) …
Number of citations: 48 www.sciencedirect.com
GE Johnson, WW Limburg - The Journal of Physical Chemistry, 1984 - ACS Publications
The emission properties of IV-ethy 1-3-acety lcarbazole (N-ET-3AC) have been investigated in a number of neat alcohols and binary mixtures of protic and aprotic solvents. The results …
Number of citations: 5 pubs.acs.org
BFJ Bowler, SR Larter, H Clegg, H Wilkes… - Analytical …, 1997 - ACS Publications
… carbazoles, 3-ethylcarbazole and 4-… 3-ethylcarbazole coeluted with 1,5-dimethylcarbazole. Coinjection studies using a longer column (50 m BPX5, SGE) suggest that 3-ethylcarbazole is …
Number of citations: 57 pubs.acs.org
SGP Plant, SBC Williams - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… with amalgamated zinc and hydrochloric acid to 3-ethylcarbazole, the identity of which was … tetrahydrocarbazole (11) , which gave 3-ethylcarbazole on oxidation with sulphur in quinoline…
Number of citations: 6 pubs.rsc.org
AE Taouil, E Contal, S Lakard, B Lakard - Journal of Electroanalytical …, 2021 - Elsevier
… Oxidation of 3-ethylcarbazole leads to … of 3-ethylcarbazole was carried out by cyclic voltammetry between 0 and 1.5 V/SCE at 100 mV/s (Fig. 1.A). Oxidation potential of 3-ethylcarbazole …
Number of citations: 5 www.sciencedirect.com
JH Hall, L Kaler, R Herring - The Journal of Organic Chemistry, 1984 - ACS Publications
… 3-Ethylcarbazole reacts slowly to give a 2:1 polymer. 1-Methylpyrrole reacts rapidly to give 2,5-disubstituted pyrroles. This later reaction is accompanied by some rather spectacular …
Number of citations: 14 pubs.acs.org
TC Ho - Journal of Catalysis, 2003 - Elsevier
… Following this, both steady-state and transient experiments are conducted to follow the manner in which the HDS rate is inhibited by 3-ethylcarbazole (3ECBZ) and naphthalene at 1.83 …
Number of citations: 99 www.sciencedirect.com
TC Ho, BS White - Chemical engineering science, 2011 - Elsevier
… 4,6-diethyldibenzothiophene with 3-ethylcarbazole as the inhibitor. The … 3-ethylcarbazole. However, the unsupported CoMo sulfide is about three times less resilient to 3-ethylcarbazole …
Number of citations: 4 www.sciencedirect.com
TC Ho, L Qiao - Journal of Catalysis, 2010 - Elsevier
… and 3-ethylcarbazole and relative rate constants for hydrodenitrogenation of 3-ethylcarbazole to … Dibenzothiophene hydrodesulfurization is less inhibited by 3-ethylcarbazole on the …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.